![molecular formula C18H14ClN5O B2427313 6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893938-94-8](/img/structure/B2427313.png)
6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Design and Synthesis : Scientists have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors .
- Cytotoxic Activity : Most of the prepared compounds demonstrated superior cytotoxic activities against cancer cell lines, particularly MCF-7 and HCT-116. IC50 values ranged from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116. Moderate activity was observed against HepG-2 cells .
- Enzymatic Inhibition : Several compounds exhibited significant inhibitory activity against CDK2/cyclin A2. Compound 14, in particular, showed dual activity against cell lines and CDK2, making it a promising lead for further investigations .
Heterocyclic Derivatives for Anticancer Activity
Another avenue of exploration involves synthesizing heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage. These derivatives were tested for in-vitro anticancer activity against various cancer cell lines .
Apoptosis Induction and Cell Cycle Alteration
Compound 14, which displayed potent cytotoxic activity, also induced apoptosis within HCT cells. Additionally, it caused significant alterations in cell cycle progression .
Bioisosteric Replacements
Researchers have replaced the purine scaffold of the ligand roscovitine with different ring systems, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These modifications aim to enhance the compound’s biological activity .
Synthesis and Characterization
The compound has been synthesized and characterized, particularly in the context of its methylene-oxy group and its linkage with 1,4-disubstituted-1,2,3-triazoles .
Other Potential Applications
While the primary focus has been on cancer therapy, further investigations may reveal additional applications, such as anti-inflammatory or antiviral properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, allows it to effectively bind to and inhibit CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase . Consequently, DNA replication is halted, leading to the inhibition of cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-4-2-7-15(8-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-6-14(19)9-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCCKBSXGLLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

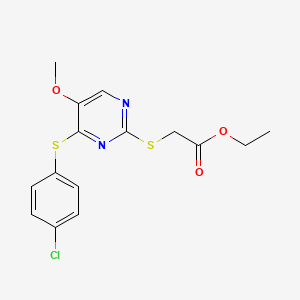
![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)
![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)
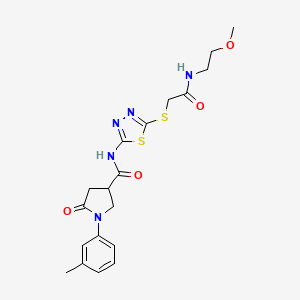

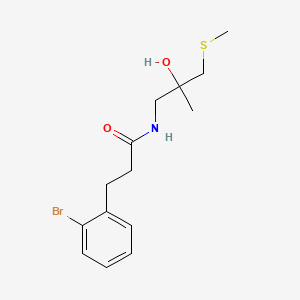
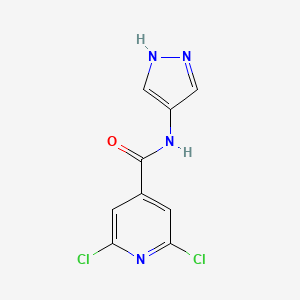
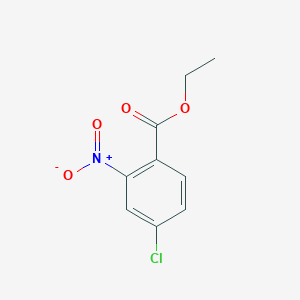
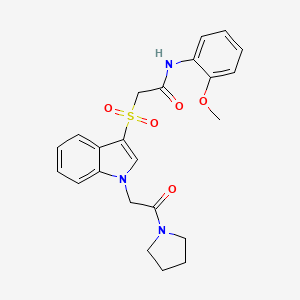

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

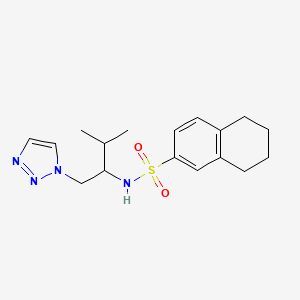
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2427251.png)